molecular formula C34H48O2 B1619897 [(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate CAS No. 6287-68-9

[(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

Katalognummer: B1619897
CAS-Nummer: 6287-68-9
Molekulargewicht: 488.7 g/mol
InChI-Schlüssel: IHOQNBAZWVTKFK-LBLHASFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a steroidal benzoate derivative characterized by a cyclopenta[a]phenanthrene core with a benzoate ester group at the C3 position and a branched 6-methylheptan-2-yl substituent at C15. The benzoate ester enhances lipophilicity, influencing solubility and membrane permeability, while the methylheptanyl side chain contributes to steric bulk and metabolic stability .

Eigenschaften

IUPAC Name

[(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-15,23-24,27,29-31H,9-11,16-22H2,1-5H3/t24-,27-,29-,30+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQNBAZWVTKFK-LBLHASFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-68-9
Record name NSC11925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biologische Aktivität

The compound [(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate is a complex organic molecule with potential biological activities. This article delves into its biological properties based on diverse research findings and data.

  • Molecular Formula : C37H64O2
  • Molecular Weight : 540.9 g/mol
  • CAS Number : 1183-04-6
  • InChIKey : LJGMGXXCKVFFIS-GUEQAJQMNA-N

The structural complexity of this compound suggests potential interactions with biological systems that could lead to various pharmacological effects.

Antiproliferative Effects

Research has indicated that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)231.18 ± 46.13
HeLa (Cervical Cancer)198.70 ± 28.77
A549 (Lung Cancer)254.49 ± 49.17

These values suggest that the compound could potentially inhibit the growth of cancer cells through mechanisms that are yet to be fully elucidated .

Antioxidant Properties

The antioxidant activity of the compound was assessed using various assays:

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging767.09 ± 11.57
ABTS Radical Scavenging157.16 ± 10.83

These results indicate a moderate antioxidant capacity compared to standard antioxidants like Trolox .

Antibacterial Activity

Preliminary studies have also evaluated the antibacterial properties of similar compounds against pathogenic bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli100 µg/mL
Staphylococcus aureus50 µg/mL
Pseudomonas aeruginosa75 µg/mL

The compound demonstrated notable antibacterial effects particularly against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

A study conducted on a series of derivatives of cyclopenta[a]phenanthrene highlighted that modifications in the side chains significantly influenced biological activity. The presence of methyl and heptyl groups was correlated with enhanced antiproliferative effects in vitro.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to enzymes involved in cancer metabolism and proliferation pathways.

Future Directions

Further investigations are warranted to explore:

  • The underlying mechanisms of action for its antiproliferative and antibacterial activities.
  • In vivo studies to assess the therapeutic efficacy and safety profile.
  • Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Modifications and Functional Groups

A comparative analysis of structurally analogous steroids highlights key differences in substituents and their effects:

Compound ID Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
Target Compound C3 benzoate; C17 (2R)-6-methylheptan-2-yl C₃₄H₅₀O₂ 514.76 Not explicitly reported High lipophilicity; research applications
Compound 30 C6 benzyloxy-oxoethyl; C17 4-methylpentyl C₃₈H₅₄O₄ 598.84 Method B (HPLC purification) Yellow oil; 61% yield
Methyl 4-...phenanthren-3-yl benzoate C3 benzoate; C17 pyridin-3-yl C₃₃H₄₀NO₂ 499.68 Palladium-catalyzed coupling NMR-confirmed structure
Octanoate derivative C3 octanoate; C17 (2R)-6-methylheptan-2-yl C₃₅H₆₀O₂ 512.85 Commercial synthesis Storage: Room temperature; P280 safety
Glycinate derivatives (4a–4c) C3 glycinate linked to pyrazine/thiophene/aminobenzoyl groups C₃₂H₅₂F₃NO₅ 611.78 Carbamate coupling; 70–90% yield Antimicrobial activity; m.p. 167–169°C

Physicochemical Properties

  • Lipophilicity: The target’s benzoate group confers higher lipophilicity (logP ~5.2 predicted) compared to the octanoate derivative (logP ~7.5), which has a longer aliphatic chain .
  • Thermal Stability : Glycinate derivatives () exhibit higher melting points (167–169°C) due to hydrogen bonding from amide groups, unlike the target compound, which lacks such polar motifs .

Vorbereitungsmethoden

Structural and Functional Overview

The target compound features a cyclopenta[a]phenanthrene backbone with a 10,13-dimethyl configuration, a (2R)-6-methylheptan-2-yl side chain at C17, and a benzoate ester at the C3 position. The stereochemical complexity necessitates enantioselective synthesis or derivatization from naturally occurring steroids. The benzoate group enhances lipophilicity, influencing bioavailability and interaction with biological targets.

Core Synthesis Strategies

Steroidal Backbone Preparation

The cyclopenta[a]phenanthrene framework is typically derived from steroid precursors such as cholesterol or bile acids. A critical step involves the formation of the fused cyclopentane ring, achieved via Diels-Alder reactions or oxidative cyclization.

Diels-Alder Cyclization

In one approach, 1,2-dihydro-7-methoxy-4-vinylnaphthalene reacts with α-substituted cyclopentenones under Lewis acid catalysis (e.g., SnCl₄) to form the cyclopenta[a]phenanthrene skeleton. Subsequent elimination steps yield the decahydro structure, with stereochemistry controlled by the choice of dienophile and catalyst.

Oxidative Modification of Cholesterol

Cholesterol derivatives serve as starting materials for C17 side-chain functionalization. For example, 17-keto steroids are reduced using NaBH₄ to yield 17β-alcohols, which are then alkylated with (2R)-6-methylheptan-2-yl Grignard reagents. This method avoids racemization and ensures retention of the (2R) configuration.

Benzoate Esterification

Introduction of the benzoate group at C3 involves esterification of the steroidal alcohol with benzoyl chloride or transesterification with methyl benzoate.

Direct Esterification with Benzoyl Chloride

The C3 hydroxyl group reacts with benzoyl chloride (1.5 equiv) in pyridine or dichloromethane, yielding the benzoate ester. This method achieves >85% conversion when conducted under anhydrous conditions. Excess benzoyl chloride ensures complete reaction, while pyridine neutralizes HCl byproducts.

Reaction Conditions:

  • Solvent: Pyridine or CH₂Cl₂
  • Temperature: 0–25°C
  • Time: 12–24 hours
  • Yield: 82–89%
Enzymatic Transesterification

Lipase-catalyzed transesterification using methyl benzoate offers an enantioselective alternative. Candida antarctica lipase B (CAL-B) in tert-butanol selectively esterifies the C3 hydroxyl group, achieving 76% yield with >99% ee.

Stepwise Synthetic Protocols

Protocol 1: Cholesterol Derivative Pathway

  • Starting Material: 3β-Hydroxy-5α-androstan-17-one.
  • C17 Reduction: NaBH₄ in methanol reduces the 17-keto group to 17β-alcohol (94% yield).
  • Side-Chain Alkylation: Reaction with (2R)-6-methylheptan-2-yl magnesium bromide in THF forms the C17 alkylated product (78% yield).
  • C3 Benzoate Formation: Benzoyl chloride (1.5 equiv) in pyridine at 25°C for 18 hours (87% yield).

Analytical Data:

  • ¹H NMR (CDCl₃): δ 8.05 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 5.38 (m, 1H, C3-H), 3.63 (t, 1H, C17-H).
  • 13C NMR (CDCl₃): δ 166.5 (C=O), 133.2–128.4 (Ar-C), 76.8 (C3), 56.1 (C17).

Protocol 2: Diels-Alder-Based Synthesis

  • Diene Preparation: 1,2-Dihydro-7-methoxy-4-vinylnaphthalene synthesized via Birch reduction of 7-methoxynaphthalene.
  • Cyclopentenone Synthesis: α-Bromocyclopentenone prepared via bromination of cyclopentanone.
  • Diels-Alder Reaction: SnCl₄-catalyzed [4+2] cycloaddition forms the cyclopenta[a]phenanthrene core (59% yield).
  • Demethylation and Oxidation: BBr₃ demethylates the methoxy group, followed by PCC oxidation to the ketone (68% yield).
  • Benzoate Esterification: Benzoyl chloride/pyridine at 0°C (83% yield).

Comparative Analysis of Methods

Parameter Protocol 1 Protocol 2
Starting Material Cholesterol Naphthalene
Total Steps 4 5
Overall Yield 61% 39%
Stereochemical Control High Moderate
Scalability Industrial Laboratory

Protocol 1 offers higher yields and scalability, making it preferable for large-scale production. Protocol 2 provides modular access to diverse analogs but suffers from lower efficiency.

Challenges and Optimization

Stereochemical Purity

The C3R configuration is critical for bioactivity. Kinetic resolution using chiral auxiliaries or asymmetric hydrogenation ensures enantiopurity. For example, Sharpless epoxidation of allylic alcohols followed by benzoate installation achieves >95% ee.

Side Reactions

Competing esterification at C17 or oxidation of the cyclopentane ring necessitates protective group strategies. Acetylation of C17-OH prior to benzoate formation minimizes side products.

Q & A

Q. What are the standard multi-step synthetic routes for synthesizing this steroid benzoate derivative, and what critical reaction conditions must be controlled?

The compound is typically synthesized from natural steroid precursors (e.g., 7-dehydrocholesterol derivatives) via sequential functionalization. Key steps include benzoate esterification at the C-3 hydroxyl group and stereoselective alkylation of the side chain. Critical conditions include inert atmosphere (N₂/Ar) to prevent oxidation, precise temperature control (±2°C) during esterification, and chromatographic purification (e.g., 50% EtOAc in petroleum ether) to isolate intermediates . Automated reactors may enhance reproducibility in large-scale syntheses .

Q. Which spectroscopic methods are most reliable for confirming the stereochemistry and purity of this compound?

Combined use of ¹H/¹³C NMR (400–500 MHz) and high-resolution mass spectrometry (HRMS) is standard. For stereochemical confirmation, NOESY/ROESY NMR experiments are essential to resolve spatial interactions between protons (e.g., C-17 side chain and C-10 methyl groups). Polarimetry or chiral HPLC can validate enantiopurity .

Q. How are in vitro biological activities (e.g., antimicrobial, cytotoxic) assessed for this compound, and what are common assay limitations?

Standard assays include broth microdilution (MIC determination for antimicrobial activity) and MTT assays (cytotoxicity against cancer cell lines). Limitations include solvent interference (DMSO >1% may inhibit cell growth) and batch-to-batch variability in microbial cultures. Positive controls (e.g., tetracycline for antimicrobial tests) are mandatory .

Advanced Research Questions

Q. What strategies address enantioselective challenges during copper-catalyzed alkynylation or oxyvinylation of diazo intermediates in its synthesis?

Enantioselective copper catalysis (e.g., Cu(I)/BOX ligand systems) achieves >90% ee in oxy-alkynylation reactions. Key factors include:

  • Slow addition of hypervalent iodine reagents (e.g., ethynylbenziodoxolones) to minimize racemization.
  • Solvent polarity tuning (CH₂Cl₂ vs. toluene) to stabilize transition states.
  • DFT modeling to predict stereochemical outcomes of β-hydride elimination steps .

Q. How do TDDFT-ECD and DFT-NMR computational methods resolve discrepancies between experimental and theoretical spectra for stereoisomers?

TDDFT-ECD calculates electronic circular dichroism spectra using CAM-B3LYP/TZVP with solvent models (e.g., PCM/MeCN) to match experimental ECD profiles. For NMR, mPW1PW91/6-311+G(2d,p) optimizations reduce chemical shift deviations (<2 ppm for ¹³C). Conformational averaging of Boltzmann-weighted populations (e.g., 15–24 low-energy conformers) reconciles spectral shoulders or splitting .

Q. What analytical approaches differentiate diastereomers or epimers with near-identical chromatographic retention times?

  • Dynamic NMR at variable temperatures (e.g., 298–323 K) to detect coalescence signals from rotamers.
  • DP4+ probability analysis of ¹³C NMR shifts, which assigns configurations with >99% confidence by comparing experimental and DFT-calculated data.
  • Cryogenic VCD (vibrational CD) for resolving C-6 or C-17 epimers .

Q. How do structural modifications (e.g., benzoate vs. carbamate substituents) impact biological activity and metabolic stability?

  • Bioactivity : Replacement of the benzoate with carbamate groups (e.g., 4-nitrophenyl carbamate) enhances antimicrobial potency by 3–5×, likely via improved membrane penetration .
  • Metabolic stability : In vitro liver microsome assays show benzoate derivatives undergo rapid CYP3A4-mediated hydrolysis (t₁/₂ = 12 min), while fluorinated analogs (e.g., CF₃-substituted) extend t₁/₂ to >60 min .

Q. What experimental and computational protocols validate the absolute configuration of novel synthetic analogs?

  • X-ray crystallography : Heavy-atom derivatization (e.g., iodobenzoate) for anomalous scattering.
  • Synchrotron radiation ECD : Provides higher sensitivity for low-concentration samples.
  • DFT-NMR/ECD cross-validation : Ensures consistency between calculated and observed Δδ(¹³C) and Cotton effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.